2,6-Bis(picrylamino)-3,5-dinitropyridine
Overview
Description
2,6-Bis(picrylamino)-3,5-dinitropyridine is a highly energetic compound known for its potential applications in various fields, particularly in the development of explosives and propellants. This compound is characterized by its complex molecular structure, which includes multiple nitro groups and picrylamino groups attached to a pyridine ring. Its high energy content and stability make it a subject of interest in both academic research and industrial applications.
Mechanism of Action
Target of Action
2,6-Bis(picrylamino)-3,5-dinitropyridine (BPNP) is a new energetic compound
Mode of Action
Energetic compounds like bpnp typically work by undergoing a rapid exothermic reaction when triggered, which results in the release of a large amount of energy in the form of heat, light, sound, and a shock wave .
Result of Action
Upon detonation, BPNP releases a significant amount of energy. The decomposition temperature of BPNP is 374.3℃ . The theoretical density of BPNP after optimization, predicted by the Monte-Carlo method, is 1.82 g·cm^-3 . The detonation velocity and detonation pressure predicted by the Kamlet-Jacobs formula are 8.13 km·s^-1 and 28.25 GPa, respectively . These properties indicate that BPNP has a higher detonation pressure than PYX , making it a potentially valuable compound in applications requiring controlled, high-energy reactions.
Biochemical Analysis
Biochemical Properties
2,6-Bis(picrylamino)-3,5-dinitropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including oxidoreductases and transferases. These interactions often involve the formation of stable complexes, which can either inhibit or activate the enzyme’s activity. For instance, this compound can bind to the active site of certain enzymes, leading to competitive inhibition and a subsequent decrease in the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in conformational changes that either inhibit or activate the target molecule’s function. Additionally, this compound has been shown to interfere with enzyme activity by acting as a competitive inhibitor, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound has been associated with alterations in cell viability and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in a marked increase in toxicity. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution pattern of this compound is influenced by factors such as its chemical structure and the presence of specific binding sites on target molecules .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, affecting processes such as gene expression and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(picrylamino)-3,5-dinitropyridine typically involves a multi-step process. One common method starts with the reaction of 2,4,6-trinitrochlorobenzene with 2,6-diaminopyridine. This reaction proceeds through a condensation step followed by nitration. The optimal conditions for the condensation reaction include using isopropanol as the solvent and pyridine as the catalyst. The nitration step is best performed with a mixture of sulfuric acid and nitric acid in a 4:1 volume ratio, at a temperature of 50°C for 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the safety and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(picrylamino)-3,5-dinitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitro groups and picrylamino groups, which are reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and nitric acid can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride and hydrogen gas can reduce the nitro groups to amino groups, resulting in different reduced products.
Substitution: Substitution reactions can occur with reagents like halogens and alkylating agents, leading to the formation of substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2,6-Bis(picrylamino)-3,5-dinitropyridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of nitro and picrylamino groups. Its high energy content makes it a valuable subject for research in energetic materials.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(2,4,6-trinitrophenyl)-2,2’-bi(1,3,4-oxadiazole): Another high-energy compound with similar applications in explosives and propellants.
1,3,5-Trinitrohexahydro-1,3,5-triazine: Known for its use in military explosives, this compound shares some structural similarities with 2,6-Bis(picrylamino)-3,5-dinitropyridine.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: A high-energy compound used in various explosive formulations.
Uniqueness
This compound is unique due to its specific combination of nitro and picrylamino groups attached to a pyridine ring. This structure provides a balance of high energy content and stability, making it particularly suitable for applications in energetic materials .
Properties
IUPAC Name |
3,5-dinitro-2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7N11O16/c29-21(30)6-1-8(23(33)34)14(9(2-6)24(35)36)18-16-12(27(41)42)5-13(28(43)44)17(20-16)19-15-10(25(37)38)3-7(22(31)32)4-11(15)26(39)40/h1-5H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSXHRVRZWIAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7N11O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068064 | |
Record name | 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with no distinct odor when dry; [Owen Compliance Services MSDS] | |
Record name | 2,6-Bis(picrylamino)-3,5-dinitropyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38082-89-2 | |
Record name | 2,6-Bis(picrylamino)-3,5-dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38082-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038082892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Pyridinediamine, 3,5-dinitro-N2,N6-bis(2,4,6-trinitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Pyridinediamine, 3,5-dinitro-N,N'-bis(2,4,6-trinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(picrylamino)-3,5-dinitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of PYX that make it suitable for use as an explosive?
A1: PYX exhibits several properties desirable for energetic materials, including:
- High thermal stability: AFX-521, a formulation containing 95 wt% PYX and 5 wt% Kel-F 800, demonstrates excellent thermal stability, making it suitable for high-temperature applications. []
- Desirable detonation performance: PYX exhibits promising detonation characteristics, including high detonation velocity and pressure. []
- Tunable sensitivity: Research suggests that the sensitivity of PYX can be modified by altering its particle size. For instance, ultra-fine PYX with a mean particle diameter of 1.06 μm showed decreased impact sensitivity and an increased steel engraving value compared to larger particles. []
Q2: How does the molecular structure of PYX influence its explosive properties?
A: Theoretical investigations using density functional theory (DFT) have explored the structure-property relationships of PYX and its derivatives. [] These studies indicate that:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.